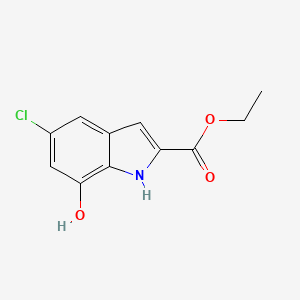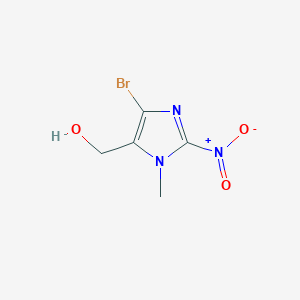![molecular formula C12H8N4O2 B11871532 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- CAS No. 98157-48-3](/img/structure/B11871532.png)
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- involves its interaction with specific molecular targets. For instance, as a tropomyosin receptor kinase inhibitor, it binds to the kinase domain, preventing its activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar fused ring system but with a quinoline ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused with a pyrazole ring and show different thermal stability and density properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- lies in its specific substitution pattern and the presence of both nitro and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
98157-48-3 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
5-nitro-3-phenyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-6-10-11(8-4-2-1-3-5-8)14-15-12(10)13-7-9/h1-7H,(H,13,14,15) |
Clave InChI |
COLABRGTQZSTFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=NC3=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



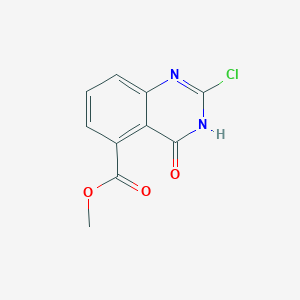

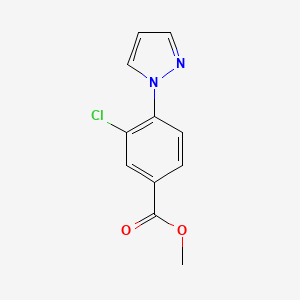
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)


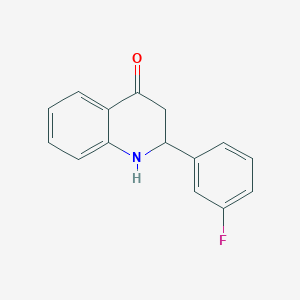
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)



